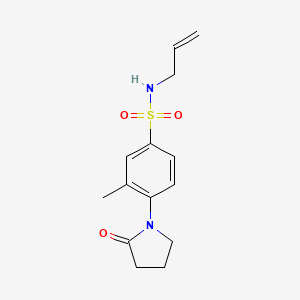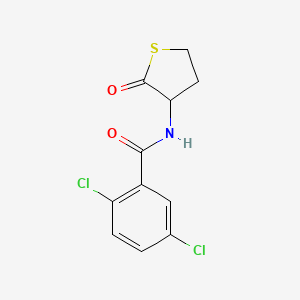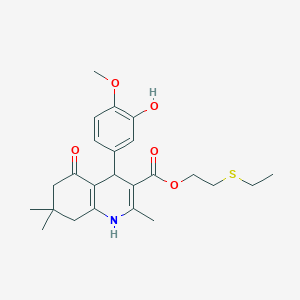
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBEP, is a pyrimidinetrione derivative that has been extensively studied in the field of medicinal chemistry. CBEP has been found to exhibit various biological activities, and its synthesis method and mechanism of action have been studied in detail.
作用机制
The mechanism of action of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of COX-2 activity and the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects such as reducing inflammation, oxidative stress, and cancer cell growth. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the production of inflammatory cytokines such as IL-6 and TNF-α. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit good solubility in various solvents, which makes it suitable for in vitro experiments. However, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations such as its poor water solubility, which limits its use in in vivo experiments. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has limited bioavailability, which may affect its efficacy in vivo.
未来方向
For the study of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include investigating its potential as a therapeutic agent, optimizing its synthesis method, elucidating its mechanism of action, and developing 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved bioavailability and efficacy.
合成方法
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by reacting ethyl acetoacetate, benzoyl chloride, and 2-chlorobenzaldehyde in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction followed by cyclization to form the pyrimidinetrione ring. The yield of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPRLOSLYKIZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5535981 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino]-2-propanol trihydrochloride](/img/structure/B5154585.png)

![2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5154602.png)
![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
![ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5154613.png)
![1-benzyl-2-hydroxy-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B5154626.png)
![N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5154647.png)
![3-(2-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154661.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)

![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
